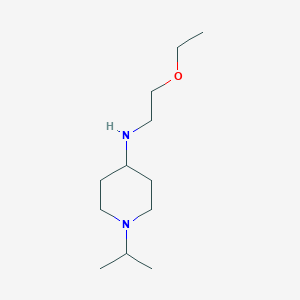
N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethoxyethyl group and an isopropyl group attached to the piperidine ring. Piperidine derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine typically involves the reaction of piperidine with 2-ethoxyethyl chloride and isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Piperidine is reacted with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step results in the formation of N-(2-ethoxyethyl)piperidine.
Step 2: The intermediate N-(2-ethoxyethyl)piperidine is then reacted with isopropylamine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkyl halides, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methoxyethyl)-1-isopropylpiperidin-4-amine
- N-(2-Propoxyethyl)-1-isopropylpiperidin-4-amine
- N-(2-Butoxyethyl)-1-isopropylpiperidin-4-amine
Uniqueness
N-(2-Ethoxyethyl)-1-isopropylpiperidin-4-amine is unique due to its specific ethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H26N2O |
|---|---|
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
N-(2-ethoxyethyl)-1-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C12H26N2O/c1-4-15-10-7-13-12-5-8-14(9-6-12)11(2)3/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
NIPWQHAPEGSKKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCNC1CCN(CC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



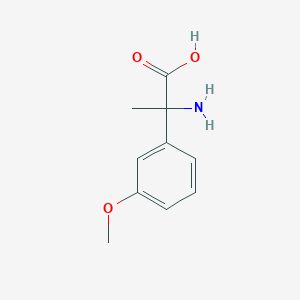
![1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)

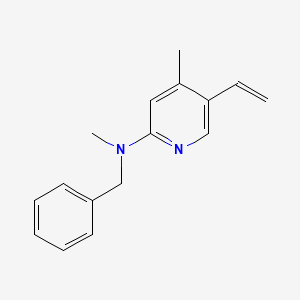
![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
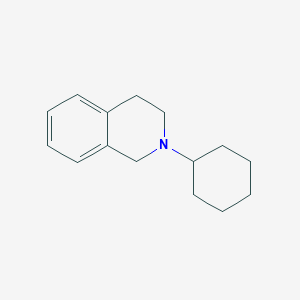
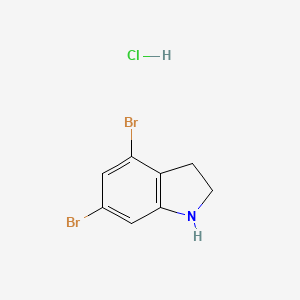
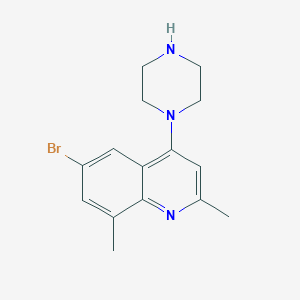
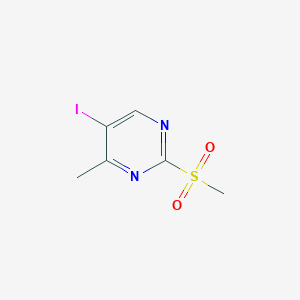
![(1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13010843.png)
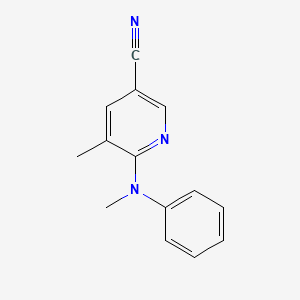

![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
